molecular formula C16H23NO5 B1338693 Boc-Tyr(Me)-OMe CAS No. 94790-24-6

Boc-Tyr(Me)-OMe

Cat. No.: B1338693
CAS No.: 94790-24-6
M. Wt: 309.36 g/mol
InChI Key: FOMIHTTUAILLQT-ZDUSSCGKSA-N
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Description

Boc-Tyr(Me)-OMe is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Me)-OMe typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(Me)-OMe undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

    Oxidation: 2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester.

    Reduction: 2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propanol.

    Substitution: (S)-2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester.

Scientific Research Applications

Boc-Tyr(Me)-OMe has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for peptide synthesis and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-Tyr(Me)-OMe involves its role as a protecting group and intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Tert-butoxycarbonylamino-3-phenyl-propionic acid methyl ester: Lacks the methoxy group, making it less versatile in certain reactions.

    (S)-2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can participate in different types of reactions.

Uniqueness

The presence of the methoxy group in Boc-Tyr(Me)-OMe enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMIHTTUAILLQT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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